N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
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Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a heterocyclic compound that combines the structural features of thian, oxadiazole, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under oxidative conditions.
Attachment of the Thian Group: The thian group can be introduced via a nucleophilic substitution reaction involving a suitable thian precursor.
Formation of the Furan Carboxamide: The final step involves the coupling of the oxadiazole-thian intermediate with furan-2-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thian group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Materials Science: Its heterocyclic structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thian group may enhance the compound’s binding affinity, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide functionalities but differs in the heterocyclic core.
N-(thian-4-ylmethyl)-1,2,4-oxadiazole: Contains the thian and oxadiazole rings but lacks the furan moiety.
Uniqueness
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is unique due to its combination of thian, oxadiazole, and furan rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(10-2-1-5-18-10)14-8-11-15-12(16-19-11)9-3-6-20-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJUXHBNPJXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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